3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form the quinazoline coreThe final step involves the formation of the carboxamide group via an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiophene and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the thiophene or chlorophenyl rings .
Scientific Research Applications
3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the thiophene ring, which may affect its bioactivity.
4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical properties.
3-(3-chlorophenyl)-4-oxo-N-methyl-3,4-dihydroquinazoline-7-carboxamide: Substitution of the thiophene ring with a methyl group
Uniqueness
The presence of both the thiophene ring and the chlorophenyl group in 3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide makes it unique. These structural features contribute to its distinct chemical properties and potential bioactivity, setting it apart from similar compounds .
Properties
Molecular Formula |
C20H14ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-3-1-4-15(10-14)24-12-23-18-9-13(6-7-17(18)20(24)26)19(25)22-11-16-5-2-8-27-16/h1-10,12H,11H2,(H,22,25) |
InChI Key |
UCXGZQPKGDPIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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